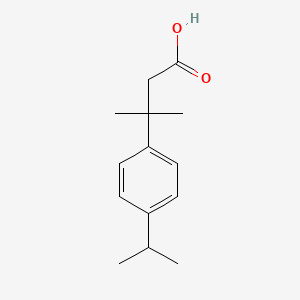

3-(4-ISOPROPYLPHENYL)-3-METHYLBUTANOIC ACID

Description

3-(4-Isopropylphenyl)-3-methylbutanoic acid is a branched-chain carboxylic acid featuring a 4-isopropylphenyl substituent at the β-position of the butanoic acid backbone. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the bulky isopropyl group and methyl branching.

Properties

IUPAC Name |

3-methyl-3-(4-propan-2-ylphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-10(2)11-5-7-12(8-6-11)14(3,4)9-13(15)16/h5-8,10H,9H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYCIBKPIRVHQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C)(C)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ISOPROPYLPHENYL)-3-METHYLBUTANOIC ACID typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation reaction, where a butanoic acid derivative is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated reactors can further enhance the production rates and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-ISOPROPYLPHENYL)-3-METHYLBUTANOIC ACID can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyl or aryl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-ISOPROPYLPHENYL)-3-METHYLBUTANOIC ACID has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-ISOPROPYLPHENYL)-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

4-Isopropylphenyl vs. Other Aromatic Substituents

- 4-Methoxyphenyl Analogs: Compounds like Propenoic acid 3-(4-methoxyphenyl)-3-methylbutyl ester () replace the isopropyl group with a methoxy substituent. This substitution may reduce metabolic stability due to increased susceptibility to demethylation .

- Halogen-Substituted Analogs : (E)-1-(4-Chlorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one () incorporates a chloro group, which increases electronegativity and polarity. Chlorine’s inductive effects could enhance binding to hydrophobic pockets in biological targets, whereas the isopropyl group prioritizes steric bulk .

4-Tert-Butylphenyl Derivatives

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid () features tert-butyl groups, which are bulkier than isopropyl. This increases steric hindrance and oxidative stability but may reduce solubility in aqueous environments. The hydroxyl group adds hydrogen-bonding capacity, contrasting with the purely hydrophobic isopropyl group in the target compound .

Backbone Modifications: Butanoic Acid vs. Shorter-Chain Acids

- Phenylacetic Acid Derivatives: 4-Chloro-α-isopropyl-phenylacetic acid () has a shorter acetic acid backbone. The reduced chain length decreases molecular weight (≈ 228 g/mol vs.

- Propanoic Acid Analogs: Compounds like 3-[5-(4-isobutylphenyl)-1,3-oxazol-2-yl]propanoic acid () integrate heterocyclic rings, which introduce rigidity and planar geometry. This contrasts with the flexible butanoic acid chain, which may enhance conformational adaptability in binding sites .

Functional Group Variations

- Ester Derivatives: Methyl or ethyl esters (e.g., Methyl 4-hydroxybutanoate in ) replace the carboxylic acid with an ester, reducing ionization at physiological pH. This modification enhances membrane permeability but requires enzymatic hydrolysis for activation .

- Such derivatives are often used in radiolabeling studies due to their chelating capacity .

Physicochemical and Pharmacological Implications

Key Properties of 3-(4-Isopropylphenyl)-3-methylbutanoic Acid

Bioactivity Insights from Analogs

- Cardiovascular Effects : IM-7 (5-(4-isopropylphenyl)-3-phenylimidazolidin-2,4-dione, ) demonstrated acute cardiovascular effects in rats, suggesting that the 4-isopropylphenyl group may influence vascular tone or ion channel interactions .

- Antinociceptive Potential: IM-3 (5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione) showed CNS activity, hinting that alkylphenyl substitutions could modulate neuropharmacological pathways .

Biological Activity

3-(4-Isopropylphenyl)-3-methylbutanoic acid, also known as a derivative of isobutyric acid, has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of an isopropylphenyl group attached to a methylbutanoic acid backbone, which may influence its interaction with biological systems.

The chemical structure of this compound can be represented as follows:

This compound's molecular weight is approximately 206.28 g/mol, and it exhibits properties typical of fatty acids, including solubility in organic solvents and potential interactions with lipid membranes.

Anti-inflammatory Effects

Compounds in the same class have been reported to possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and modulation of immune responses. This suggests that this compound may also exhibit similar activities, although direct evidence is required for confirmation.

Anticancer Activity

Preliminary studies on structurally related compounds indicate potential anticancer properties. For instance, derivatives have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines, including breast and colorectal cancer cells . The mechanism of action often involves the induction of apoptosis and autophagy pathways.

Case Studies

The biological activity of this compound likely involves interaction with specific cellular targets. These may include:

- Enzymatic Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways or signal transduction.

- Receptor Binding : Potential binding to receptors that regulate inflammation or cell growth.

- Modulation of Gene Expression : Influencing the expression of genes associated with cell survival and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.